1-(3-碘吡啶-2-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

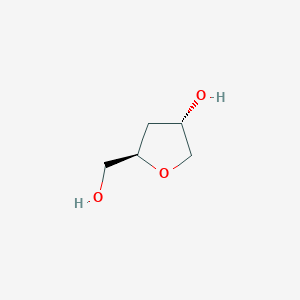

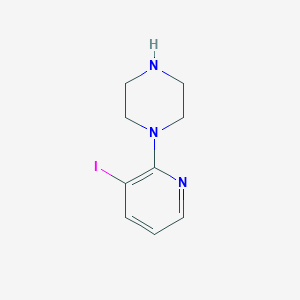

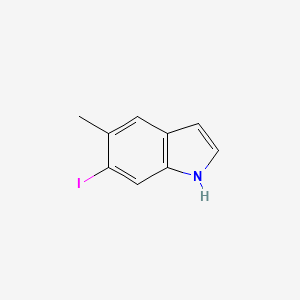

1-(3-Iodopyridin-2-yl)piperazine, also known as IPP, is a compound with promising unique biological properties. It is a chemical compound and piperazine derivative . The molecular formula of this compound is C9H12IN3 .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-(3-Iodopyridin-2-yl)piperazine is 289.12 g/mol . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .Physical And Chemical Properties Analysis

1-(3-Iodopyridin-2-yl)piperazine has a molecular weight of 289.115 .科学研究应用

抗菌活性

从相关结构合成的化合物已经展示出对革兰氏阳性和阴性细菌种类的潜在抗菌活性,包括对抗生素耐药菌株的作用。这突显了这些化合物在开发新的抗菌剂中的潜在用途(Babu, Srinivasulu, & Kotakadi, 2015)。

癌症研究

多项研究已经集中在合成具有潜在抗肿瘤活性的衍生物上。例如,特定的衍生物已经显示出作为癌细胞生长抑制剂的潜力,包括前列腺癌和乳腺癌细胞,通过针对受体拮抗和酶抑制等不同机制。这凸显了这些化合物在新型癌症治疗(Bradbury et al., 2013)的发展中的作用,(Yurttaş, Demirayak, Ilgın, & Atlı, 2014)。

抗抑郁和抗焦虑特性

新型衍生物已经被合成并评估其抗抑郁和抗焦虑特性。研究结果表明这些化合物在治疗情绪障碍方面具有潜在的治疗应用(Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017)。

抗血小板聚集

对新型取代哌嗪类似物的研究揭示了抗血小板聚集活性,表明在预防血栓性疾病方面具有潜在用途。这一研究领域对于开发可以更有效预防血栓的新药物至关重要(Youssef et al., 2011)。

抗HIV活性

与“1-(3-碘吡啶-2-基)哌嗪”相关的化合物已经被研究其潜在的抗HIV活性,突显了对抗HIV/AIDS有效治疗的持续探索(Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007)。

安全和危害

The safety data sheet for a similar compound, 1-(3-Chloropyridin-2-yl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

未来方向

作用机制

Target of Action

Some derivatives of pyridinylpiperazine, a similar compound, are known to act as potent and selective α2-adrenergic receptor antagonists .

Mode of Action

If it acts similarly to other pyridinylpiperazine derivatives, it may interact with its targets (such as α2-adrenergic receptors) and cause changes in cellular signaling .

生化分析

Biochemical Properties

1-(3-Iodopyridin-2-yl)piperazine plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can lead to changes in the metabolic pathways and the overall biochemical environment within cells.

Cellular Effects

The effects of 1-(3-Iodopyridin-2-yl)piperazine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation .

Molecular Mechanism

At the molecular level, 1-(3-Iodopyridin-2-yl)piperazine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(3-Iodopyridin-2-yl)piperazine over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been observed to maintain its stability under controlled conditions, allowing for consistent experimental results . Long-term studies are necessary to fully understand its degradation patterns and any potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of 1-(3-Iodopyridin-2-yl)piperazine vary with different dosages. At lower doses, it can exhibit therapeutic effects, such as inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental and clinical settings .

Metabolic Pathways

1-(3-Iodopyridin-2-yl)piperazine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the oxidation and subsequent metabolism of various substrates, affecting metabolic flux and metabolite levels within cells . Additionally, it can influence the biosynthesis of cholesterol and other lipids by upregulating key enzymes in these pathways .

Transport and Distribution

The transport and distribution of 1-(3-Iodopyridin-2-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

1-(3-Iodopyridin-2-yl)piperazine is localized in various subcellular compartments, including the mitochondria and the endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, as it can interact with specific biomolecules within these compartments. Post-translational modifications and targeting signals play a crucial role in directing this compound to its appropriate subcellular locations .

属性

IUPAC Name |

1-(3-iodopyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMFQTAXPFSLAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467651 |

Source

|

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85386-98-7 |

Source

|

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)